molecular formula C18H19NO3 B2811378 2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate CAS No. 876528-09-5

2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate

Cat. No. B2811378
CAS RN: 876528-09-5
M. Wt: 297.354
InChI Key: YTJZMPZKBJOQAY-UHFFFAOYSA-N
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Description

2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as Phenylpiracetam or Carphedon and is a derivative of Piracetam, which is a nootropic drug that improves cognitive function. Phenylpiracetam has been found to have similar effects to Piracetam but with greater potency and additional benefits.

Scientific Research Applications

Solubility and Solvent Effects

Research on the solubility of closely related chemical compounds, such as 2-amino-3-methylbenzoic acid, in various solvents provides crucial insights into their purification and application processes. Zhu et al. (2019) conducted experiments to determine the solubility of 2-amino-3-methylbenzoic acid in twelve different solvents, using the isothermal saturation method. This study not only informs about the solubility behavior of similar compounds but also aids in understanding the purification steps necessary for their application in synthetic chemistry or pharmaceutical formulations Zhu et al., 2019.

Synthesis and Characterization

El‐Faham et al. (2013) explored the use of OxymaPure/DIC as a reagent in the synthesis of a novel series of α-ketoamide derivatives, demonstrating the efficiency of this method in terms of yield and purity. This research is indicative of the methodologies that could be applied to synthesize and modify compounds such as "2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate," highlighting the importance of innovative synthetic routes in developing new chemical entities with potential application in drug design and other areas El‐Faham et al., 2013.

Biological Properties and Applications

Markosyan et al. (2008) investigated the synthesis and biological properties of certain quinazoline derivatives, which, like "this compound," belong to the broader class of nitrogen-containing heterocycles. Their research focused on the potential inhibitory effects of these compounds on brain monoamine oxidase (MAO) activity, as well as their antitumor activities against mouse tumors. This study exemplifies the exploration of chemical compounds for pharmaceutical applications, specifically in the context of cancer therapy and neurological disorders Markosyan et al., 2008.

Reaction Mechanisms and Catalysis

Research on the reactions of similar carbonyl compounds provides insights into their potential applications in synthetic organic chemistry. For instance, Balya et al. (2008) explored the reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides, shedding light on the synthesis of 5-amino-2-hydrazino-1,3-thiazoles. Such studies contribute to our understanding of reaction mechanisms and the development of new catalysts or reagents, which could be relevant for the transformation of "this compound" into other valuable chemical entities Balya et al., 2008.

properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-8-6-7-11-16(13)18(21)22-12-17(20)19-14(2)15-9-4-3-5-10-15/h3-11,14H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJZMPZKBJOQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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